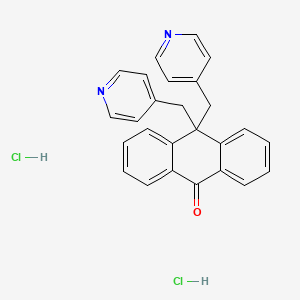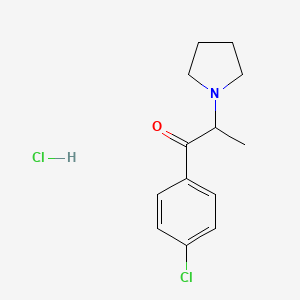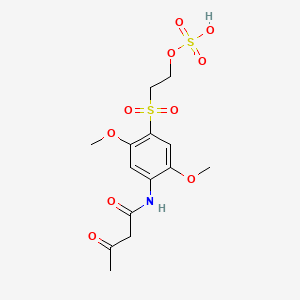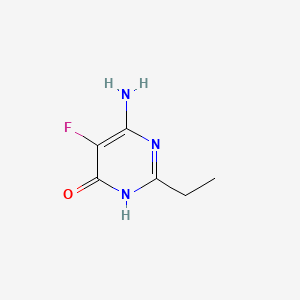
SkQR1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SkQR1 is a synthetic mitochondria-targeted antioxidant . It’s a derivative of plastoquinone and has been used in preclinical studies for the treatment of cardiovascular and renal diseases . It has demonstrated anti-inflammatory activity in a number of inflammatory disease models .
Chemical Reactions Analysis
SkQR1 specifically abolishes mitochondrial reactive oxygen species (mtROS), preventing rapid death of mice caused by various shocks . It also prevents the development of clinical and histological changes in DSS-treated mice .科学的研究の応用
Neuroprotective Effects
SkQR1, a mitochondria-targeted antioxidant, has demonstrated significant neuroprotective effects. In studies involving traumatic brain injury (TBI) models, SkQR1 was found to reduce motor function impairments and neuronal damage. Its effectiveness was evident in various tests assessing limb function and its therapeutic effects persisted for several days post-injury. This suggests that SkQR1 can mitigate TBI-related disruptions, likely through its action on mitochondrial reactive oxygen species (Genrikhs et al., 2019). Similarly, SkQR1 has been shown to have neuroprotective properties in various other models, including ischemic brain injury, where it reduced neurological deficits and brain damage. Its efficacy extends to reducing trauma-induced neurological deficits in rat brain models, indicating its potential in treating a range of neurological conditions (Isaev et al., 2012).
Antioxidative and Protective Mechanisms
The antioxidative properties of SkQR1 have been a focus of research, particularly its capability to target mitochondria. Its role in inhibiting oxidative stress and protecting against DNA damage induced by gamma radiation is notable. SkQR1's ability to suppress the accumulation of reactive oxygen species suggests it could be effective in preventing late consequences of radiation exposure (Fetisova et al., 2010). Furthermore, studies have indicated that SkQR1 can selectively protect normal cells against oxidative stress, highlighting its potential in therapeutic applications.
Impact on Aging and Age-related Diseases
SkQR1 has been explored for its potential in affecting the aging process and treating age-related diseases. Research indicates that it can decelerate the senescence of organisms by targeting mitochondria and reducing oxidative stress. This encompasses a broad spectrum of age-related conditions, including neurodegenerative diseases like Alzheimer’s, indicating its potential as a therapeutic agent in age-related pathology (Skulachev et al., 2009).
Applications in Ischemia and Organ Protection
Studies have also highlighted SkQR1's protective effects in models of ischemia and organ damage. For example, it exhibited nephroprotective and neuroprotective properties in acute brain or kidney damage models. Its antioxidative action is believed to contribute to these protective effects, underscoring its potential in treating conditions related to ischemic injury and oxidative stress (Plotnikov et al., 2010).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of SkQR1 involves the condensation of a quinone derivative with a triphenylphosphonium salt.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "triphenylphosphine", "methyl iodide", "potassium carbonate", "acetonitrile", "methanol" ], "Reaction": [ "Step 1: Preparation of triphenylphosphonium salt by reacting triphenylphosphine with methyl iodide in acetonitrile solvent.", "Step 2: Preparation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone by reacting 2,3-dimethoxy-5-methylhydroquinone with potassium carbonate in methanol solvent.", "Step 3: Condensation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with triphenylphosphonium salt in acetonitrile solvent to form SkQR1." ] } | |
CAS番号 |
1333381-77-3 |
製品名 |
SkQR1 |
分子式 |
C44H56N2O6 |
分子量 |
708.94 |
IUPAC名 |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrate |
InChI |
InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2 |
InChIキー |
PUYHADPJYBREED-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C2C(=C1)OC3=CC(=NCC)C(=CC3=C2C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O)C)C.O |
同義語 |
9-[2-[[[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]oxy]carbonyl]phenyl]-3,6-bis(ethylamino)-2,7-dimethylxanthylium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)

